Methyl 6-(dimethylamino)nicotinate
Overview
Description
Methyl 6-(dimethylamino)nicotinate is a heterocyclic organic compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.203780 g/mol . It is also known by other synonyms such as METHYL 6-DIMETHYLAMINONICOTINATE and Methyl 6- (dimethylamino)nicotinate .
Molecular Structure Analysis
The molecular structure of Methyl 6-(dimethylamino)nicotinate consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The canonical SMILES representation is CN©C1=NC=C(C=C1)C(=O)OC .Scientific Research Applications
Teratogenic and Antiteratogenic Effects in Chick Embryos
- Methyl 6-(dimethylamino)nicotinate analogs have been studied for their teratogenic and antiteratogenic effects in chick embryos. Compounds with an amino group at the 6-position of the pyridine ring, including Methyl 6-(dimethylamino)nicotinate, were found to be teratogenic. However, some analogs also showed antiteratogenic effects against certain teratisms induced by other agents (Uyeki et al., 1982).
Stimulation of DNA Repair in Human Lymphocytes
- Studies have shown that nicotinamide, a related compound to Methyl 6-(dimethylamino)nicotinate, stimulates DNA repair synthesis in human lymphocytes exposed to various DNA-damaging agents. This effect is concentration-dependent (Berger & Sikorski, 1980).
Protein N-Terminal Modification
- Methyl 6-(dimethylamino)nicotinate has been used in the synthesis of deuterated nicotinoylating agents for modifying the N-terminal of proteins. This application is significant in the field of proteomics and protein chemistry (Tsumoto et al., 2003).
Synthesis of Pyridine Nucleotides
- The compound has been involved in the synthesis of new β-NAD-analogs through a base-exchange reaction. These studies are relevant in understanding the structural properties of NAD-analogs and their interactions in biochemical processes (Tono-oka, 1982).
Electrochemical Studies and Sensor Development
- Methyl 6-(dimethylamino)nicotinate analogs have been utilized in the development of chemically modified electrodes for electrocatalytic oxidation, illustrating their potential in sensor technology and electrochemical analysis (Persson, 1990).
Alzheimer's Disease Research
- In Alzheimer's disease research, derivatives of Methyl 6-(dimethylamino)nicotinate have been used in PET imaging to identify the localization and load of neurofibrillary tangles and amyloid plaques in living patients (Shoghi-Jadid et al., 2002).
Enhancement of Peripheral Blood Collection
- Methyl nicotinate solution, closely related to Methyl 6-(dimethylamino)nicotinate, has been investigated for its ability to enhance peripheral blood collection. This application is particularly useful in medical diagnostics and phlebotomy (Zhu et al., 2022).
Safety And Hazards
Methyl 6-(dimethylamino)nicotinate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If inhaled, move the person into fresh air . If swallowed, wash out the mouth with copious amounts of water for at least 15 minutes .
Future Directions
A recent study has reported the use of a synthetic nicotine analog, 6-methyl nicotine, in a new electronic cigarette pod system . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
properties
IUPAC Name |
methyl 6-(dimethylamino)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-4-7(6-10-8)9(12)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAXGDYSEPXZJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632082 | |
Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(dimethylamino)nicotinate | |
CAS RN |
26218-81-5 | |
Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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